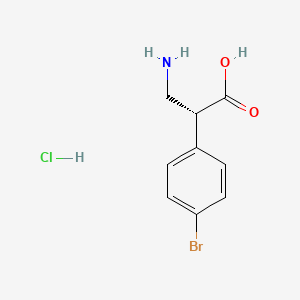![molecular formula C10H9F4N B13045910 (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13045910.png)
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide in the presence of a copper catalyst . The resulting intermediate can then be further functionalized to introduce the prop-2-enylamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group attached to a benzene ring.
α-(Trifluoromethyl)styrene: A compound used as a synthetic intermediate in organic chemistry.
Uniqueness
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its fluoro and trifluoromethyl groups with a prop-2-enylamine side chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H9F4N |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
Clave InChI |
VGYUUWNLSDVBBY-SECBINFHSA-N |
SMILES isomérico |
C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


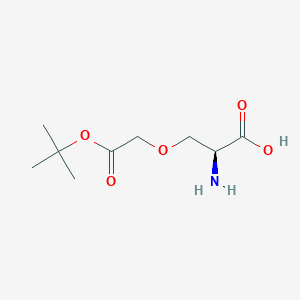
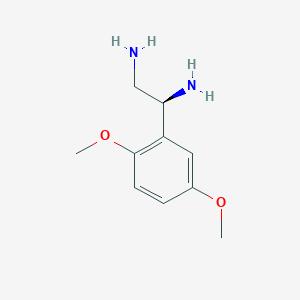
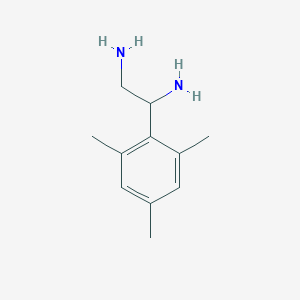

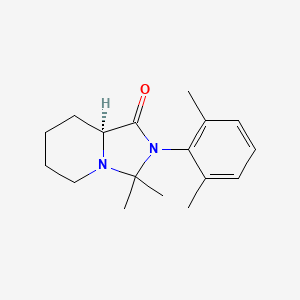
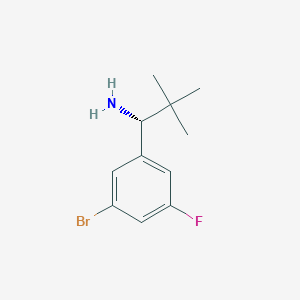
![(1R,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13045873.png)
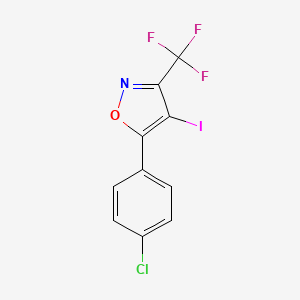

![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)

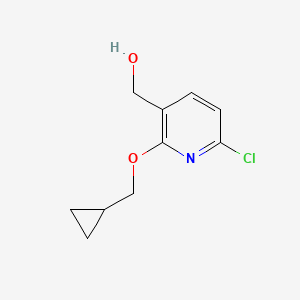
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
